3-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

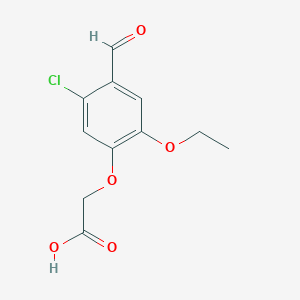

Overview

Description

“3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride” is a compound with the molecular weight of 168.03 .

Synthesis Analysis

A synthetic method for a similar compound, “3-(chloromethyl)pyridine hydrochloride”, involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate . This compound is reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product .

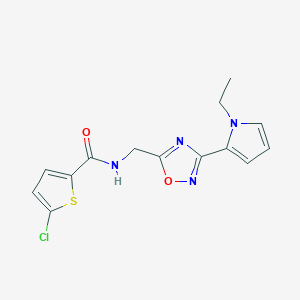

Molecular Structure Analysis

The InChI code for “3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride” is 1S/C4H6ClN3.ClH/c1-8-3-6-4(2-5)7-8;/h3H,2H2,1H3;1H .

Physical And Chemical Properties Analysis

“3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride” is a solid with a storage temperature of 2-8°C . It’s soluble in water and hygroscopic .

Scientific Research Applications

Corrosion Inhibition

One significant application of pyrazole derivatives, including compounds similar to 3-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride, is in corrosion inhibition. For example, a study demonstrated the effectiveness of synthesized pyrazole derivatives as corrosion inhibitors for C38 steel in hydrochloric acid solution. These compounds exhibited high anticorrosion activity and were effective over a wide temperature range. The adsorption of these inhibitors on the steel surface followed the Langmuir adsorption isotherm, and their inhibition efficiencies increased with concentration (Ouali et al., 2013).

Structural Studies and Tautomerism

Pyrazole derivatives, including those structurally related to this compound, have been the subject of structural studies. For instance, the structures of several NH-pyrazoles were determined using X-ray crystallography, revealing insights into their tautomerism in both solution and solid state. These studies contribute to the understanding of the molecular properties and reactivity of pyrazole compounds (Cornago et al., 2009).

Synthesis of Functionalized Pyrazoles

The synthesis of pyrazoles with various functionalized substituents is another area of research. A study reported the synthesis of pyrazoles with different alkyl and aryl substituents. This research is significant for producing ligands where the pyrazole ring nitrogen is available for hydrogen bonding, a crucial aspect in the development of new compounds with potential applications in medicinal chemistry (Grotjahn et al., 2002).

Anticancer Research

Research into 3-phenyl-1H-pyrazole derivatives, which are related to this compound, has shown their importance in synthesizing biologically active compounds, including potential anticancer agents. These derivatives serve as significant intermediates in the synthesis of small molecule inhibitors targeting cancer cells, contributing to the development of more selective and effective cancer therapies (Liu, Xu, & Xiong, 2017).

Safety and Hazards

properties

IUPAC Name |

5-(chloromethyl)-4-methyl-1H-pyrazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2.ClH/c1-4-3-7-8-5(4)2-6;/h3H,2H2,1H3,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUDPTQYTVOMJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2415368.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2415369.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2415373.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2415374.png)

![3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2415378.png)

methanesulfonamide](/img/structure/B2415381.png)

![N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2415382.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2-chlorophenyl)methyl]oxamide](/img/structure/B2415385.png)